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Compound of Interest

Compound Name: Furosemide

Cat. No.: B1674285

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
solid dispersion techniques to enhance the solubility and dissolution rate of furosemide, a loop
diuretic classified as a Biopharmaceutical Classification System (BCS) Class Il drug with low
solubility and high permeability.[1][2] Enhancing its dissolution is crucial for improving its oral
bioavailability and therapeutic efficacy.[1][3]

Introduction to Solid Dispersion for Furosemide

Solid dispersion is a well-established technique for improving the dissolution of poorly water-
soluble drugs like furosemide.[4] The core principle involves dispersing the drug in a
hydrophilic carrier matrix at a solid state.[4] This enhances dissolution through several
mechanisms, including:

o Particle Size Reduction: Dispersing the drug at a molecular or amorphous level within the
carrier significantly increases the surface area available for dissolution.[4]

* Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic
furosemide particles.[4]

o Conversion to Amorphous State: The crystalline structure of furosemide can be converted to
a more soluble amorphous form, which requires less energy for dissolution.[4][5]
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Various hydrophilic polymers have been successfully used as carriers for furosemide solid
dispersions, including Polyethylene Glycols (PEGs), Poloxamers, Hydroxypropyl
Methylcellulose (HPMC), and Polyvinylpyrrolidone (PVP).[6][7][8]

Common Solid Dispersion Techniques for
Furosemide

Several methods can be employed to prepare furosemide solid dispersions, each with its own
advantages. The choice of technique often depends on the physicochemical properties of the
drug and carrier.

Solvent Evaporation Method

This technique involves dissolving both the drug and the carrier in a common solvent, followed
by the evaporation of the solvent to obtain the solid dispersion.[6][7]

Fusion (Melting) Method

In the fusion method, the drug and a thermally stable, low-melting point carrier are heated
together until a homogenous melt is formed. This melt is then rapidly cooled and solidified.[6][9]

Kneading Method

The kneading method involves wetting the physical mixture of the drug and carrier with a
hydroalcoholic solvent to form a paste, which is then kneaded for a specific time and dried.[5]
[10]

Co-grinding Method

This method involves grinding the drug and carrier together to create a solid dispersion. This
process can lead to a reduction in drug crystallinity and an intimate mixture of the components.
[4][11]

Quantitative Data on Furosemide Solubility
Enhancement
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The following tables summarize the dissolution enhancement of furosemide achieved through

various solid dispersion formulations as reported in the literature.

Table 1: Dissolution Enhancement of Furosemide by Solvent Evaporation Method

. Drug:Carrier Dissolution % Drug
Carrier . . . Reference
Ratio Medium Release (Time)
7:10
HPMC (6c¢ps) (Furosemide:HP Not Specified 99% (1 hour) [6]
MC)
7:3
Poloxamer 407 (Furosemide:Pol Not Specified 93.86% (1 hour) [6]
oxamer)
Distilled Water &
Poloxamer 407 1:3 o N >97% [7]
Acidic Conditions
Water with 0.1% >87.18% (120
PVP K30 1:2 _ [2]18]
Tween 80 minutes)
Water with 0.1%
Soluplus® 1:2 - [8]
Tween 80
Water with 0.1%
HPMC-E6 1:2 - [8]
Tween 80
Table 2: Dissolution Enhancement of Furosemide by Fusion Method
. Drug:Carrier Dissolution % Drug
Carrier ) . ) Reference
Ratio Medium Release (Time)
Poloxamer 188 1:1 Not Specified 86.67% (1 hour) [6]
PEG 6000 11 Not Specified 70.85% (1 hour) [6]
PEG 6000 & o 0.1 N HCI (pH 100% (< 30
Optimized ] [9]
MCC 1.2) minutes)
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Table 3: Dissolution Enhancement of Furosemide by Kneading Method

. Drug:Carrier Dissolution % Drug
Carrier . . . Reference
Ratio Medium Release (Time)
] Simulated
Sodium Starch ) ) 79% (60
1:2 Gastric Fluid (pH ] [5]
Glycolate minutes)
1.2)
, N B 76.5% (30
Crospovidone Not Specified Not Specified ] [10]
minutes)

Table 4: Dissolution Enhancement of Furosemide by Co-grinding Method

. Drug:Carrier Dissolution % Drug
Carrier ) . Reference
Ratio Medium Release

Higher than pure
Crospovidone 1:2 pH1.2&5.8 drug and [4][11]
physical mixture

Higher than pure
1.2 pH1.2&5.8 drug and [41[11]

physical mixture

Microcrystalline

Cellulose

Experimental Protocols

The following are detailed protocols for the preparation and characterization of furosemide
solid dispersions.

Preparation of Solid Dispersions
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Preparation Steps

Post-Processing
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(e.g., Methanol)

Evaporate the Solvent
(e.g., Rotary Evaporator
at 50°C, 150 mbar)

Click to download full resolution via product page
Caption: Workflow for the Solvent Evaporation Method.

o Dissolution: Accurately weigh the calculated amounts of furosemide and the selected
hydrophilic carrier (e.g., PVP K30, HPMC). Dissolve both components in a suitable common
solvent (e.g., methanol).[8]

e Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The temperature and
pressure should be controlled to ensure efficient and gentle removal of the solvent (e.g.,
50°C at 150 mbar).[8]

e Drying and Pulverization: The resulting solid mass is further dried to remove any residual
solvent. The dried mass is then pulverized using a mortar and pestle to obtain a fine powder.

e Sieving and Storage: The powdered solid dispersion is passed through a sieve (e.g., #80
mesh) to ensure a uniform particle size. The final product should be stored in a desiccator to
protect it from moisture.[8]

Preparation Steps Post-Processing

@ Melt the Carrier "
Disperse Furosemide Rapidly Cool the ransfer ( Pulverize the . f : End Product:
iézgﬁof‘ii\ﬁug?s)h in the Molten Carrier Melt on an Ice Bath kSoIidilied Mass Sieve the Powder SorelinjalBesiceaton Solid Dispersion

-

Click to download full resolution via product page

Caption: Workflow for the Fusion (Melting) Method.
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» Melting: The hydrophilic carrier (e.g., PEG 6000) is accurately weighed and melted in a
porcelain dish at a temperature just above its melting point.[9]

o Dispersion: Furosemide is then added to the molten carrier and dispersed uniformly with
constant stirring.[9]

» Solidification: The molten mixture is rapidly cooled and solidified on an ice bath to prevent
drug recrystallization.

» Pulverization and Sieving: The solidified mass is pulverized and sieved to obtain a uniform
powder.

Storage: The prepared solid dispersion is stored in a desiccator.

Characterization of Solid Dispersions

To evaluate the prepared solid dispersions, several analytical techniques are employed.

e Purpose: To identify any potential chemical interactions between furosemide and the carrier.

[4][5]
e Protocol:

o Prepare pellets by mixing a small amount of the solid dispersion powder with potassium
bromide (KBr).[5]

o Compress the mixture using a hydraulic press to form a transparent pellet.
o Scan the pellet over a specific wavenumber range (e.g., 4000-400 cm~1).

o Compare the spectra of the pure drug, the carrier, and the solid dispersion to detect any
shifts or disappearance of characteristic peaks. The absence of significant changes in the
drug's characteristic peaks suggests the absence of chemical interaction.[1][5]

e Purpose: To investigate the thermal properties and the physical state (crystalline or
amorphous) of furosemide in the solid dispersion.[1][5]

e Protocol:
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o Accurately weigh a small sample (typically 2-5 mg) of the solid dispersion into an
aluminum pan.

o Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range
under a nitrogen atmosphere.

o Record the heat flow as a function of temperature.

o The disappearance or a significant shift to a lower temperature of the furosemide melting
peak in the thermogram of the solid dispersion indicates its conversion to an amorphous
or molecularly dispersed state.[1]

e Purpose: To confirm the crystalline or amorphous nature of furosemide in the solid
dispersion.[4][5]

e Protocol:

o

Place the powdered sample of the solid dispersion on a sample holder.

o Expose the sample to an X-ray beam at a specific angle.

o Measure the intensity of the diffracted X-rays as a function of the diffraction angle (26).

o Sharp, distinct peaks in the diffractogram indicate a crystalline structure, while a halo
pattern with the absence of sharp peaks suggests an amorphous state. The reduction or
absence of furosemide's characteristic crystalline peaks in the solid dispersion confirms
its amorphization.[4][8]

e Purpose: To evaluate the dissolution rate of furosemide from the solid dispersion compared
to the pure drug.[6][9]

e Protocol:

o Use a USP Type Il (paddle) dissolution apparatus.[9]

o The dissolution medium can be varied (e.g., 900 mL of 0.1 N HCI, simulated gastric fluid
pH 1.2, or phosphate buffer).[5][9] Maintain the temperature at 37 £ 0.5°C and the paddle
speed at a constant rate (e.g., 50 rpm).[5][9]
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o Add a quantity of the solid dispersion equivalent to a specific dose of furosemide (e.g., 40

mg) to the dissolution medium.[9]

o Withdraw samples at predetermined time intervals and replace with an equal volume of

fresh medium to maintain sink conditions.[9]

o Filter the samples and analyze the concentration of dissolved furosemide using a suitable

analytical method, such as UV-Visible spectrophotometry at the drug's Amax.[9]

o Plot the cumulative percentage of drug released against time to obtain the dissolution

profile.

Furosemide

Solid Dispersion

Charact rization Techm ues

FTIR Spectroscopy DSC XRD In Vitro Dissolution
(Chemical Interaction) (Physical State) (Crystallinity) (Dissolution Rate)

y
No Significant Amorphous State
Interaction Confirmed

Evaluation Ou%comes

Y

Enhanced Dissolution
Profile
1

Conclusion:

Successful Solubility
Enhancement

Click to download full resolution via product page

Caption: Logical workflow for the characterization of furosemide solid dispersions.

Conclusion
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Solid dispersion techniques are highly effective for enhancing the solubility and dissolution rate
of furosemide. The choice of the preparation method and the carrier are critical factors that
influence the extent of this enhancement. Proper characterization of the solid dispersions is
essential to understand the underlying mechanisms and to ensure the quality and performance
of the final product. The protocols and data presented in these application notes provide a solid
foundation for researchers and drug development professionals working on the formulation of
furosemide and other poorly soluble drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Enhancing
Furosemide Solubility via Solid Dispersion Techniques]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674285#solid-dispersion-techniques-
to-enhance-furosemide-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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